molecular formula C12H27N5O2 B608612 L-Lysyl-L-lysinamide CAS No. 134276-59-8

L-Lysyl-L-lysinamide

Cat. No.: B608612
CAS No.: 134276-59-8
M. Wt: 273.381
InChI Key: UELKIOISOHAUNP-UWVGGRQHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L-Lysyl-L-lysinamide is a dipeptide composed of two L-lysine residues, where the C-terminal carboxyl group is replaced by an amide (-NH₂). Its molecular formula is C₁₂H₂₆N₆O₂, with a molecular weight of 286.37 g/mol (estimated from and ). Unlike free lysine (CAS 56-87-1) or its hydrochloride form (CAS 657-27-2), this compound’s amide modification enhances stability against enzymatic degradation and alters solubility profiles, making it suitable for specialized applications in peptide synthesis and biochemical assays .

Properties

CAS No.

134276-59-8

Molecular Formula

C12H27N5O2

Molecular Weight

273.381

IUPAC Name

(2S)-2,6-diamino-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]hexanamide

InChI

InChI=1S/C12H27N5O2/c13-7-3-1-5-9(15)12(19)17-10(11(16)18)6-2-4-8-14/h9-10H,1-8,13-15H2,(H2,16,18)(H,17,19)/t9-,10-/m0/s1

InChI Key

UELKIOISOHAUNP-UWVGGRQHSA-N

SMILES

C(CCN)CC(C(=O)NC(CCCCN)C(=O)N)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L-Lysyl-L-lysinamide

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Biochemical Assays : this compound derivatives are used in fluorescence resonance energy transfer (FRET) substrates to measure viral protease activity (e.g., SARS-CoV-2 Mpro), highlighting its role in antiviral research .
  • Drug Delivery: Poly-L-lysine’s applications in nanotechnology () contrast with this compound’s use in smaller, target-specific peptides .
  • Stability Studies: The amide group in this compound reduces metabolic degradation rates compared to lysine hydrochloride, as noted in enzymatic stability assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
L-Lysyl-L-lysinamide
Reactant of Route 2
L-Lysyl-L-lysinamide

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